molecular formula C10H18N2O B1351089 Piperidin-3-yl(pyrrolidin-1-yl)methanone CAS No. 35090-94-9

Piperidin-3-yl(pyrrolidin-1-yl)methanone

Cat. No. B1351089
CAS RN: 35090-94-9
M. Wt: 182.26 g/mol
InChI Key: AMOUVOLDCHVMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H18N2O1. It has a molecular weight of 218.731. The IUPAC name for this compound is ®-piperidin-3-yl (pyrrolidin-1-yl)methanone hydrochloride1.



Synthesis Analysis

The synthesis of Piperidin-3-yl(pyrrolidin-1-yl)methanone is not explicitly mentioned in the available resources. However, the synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings2.



Molecular Structure Analysis

The InChI code for Piperidin-3-yl(pyrrolidin-1-yl)methanone is 1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H/t9-;/m1./s11. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.



Chemical Reactions Analysis

Specific chemical reactions involving Piperidin-3-yl(pyrrolidin-1-yl)methanone are not available in the retrieved resources. However, similar compounds with pyrrolidine rings have been studied for their reactivity2.



Physical And Chemical Properties Analysis

Piperidin-3-yl(pyrrolidin-1-yl)methanone is a compound with a molecular weight of 218.731. It has a purity of 95%1. The compound should be stored at a temperature between 2 and 8 degrees Celsius1.


Scientific Research Applications

Metabolism and Pharmacokinetics

Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives, specifically as dipeptidyl peptidase IV inhibitors, have been extensively studied for their metabolism, excretion, and pharmacokinetics. One such compound, PF-00734200, showed promise in phase 3 trials for treating type 2 diabetes. Its disposition was examined in rats, dogs, and humans, revealing significant insights into its absorption, metabolism, and elimination pathways (Sharma et al., 2012).

Synthesis Challenges and Methodologies

The synthesis of heterocycles containing both piperidine and pyridine rings, including Piperidin-3-yl(pyrrolidin-1-yl)methanone, poses significant challenges. Researchers have developed methods to overcome these challenges, such as the six-step synthesis from D-pyroglutaminol, demonstrating the compound's potential in organic synthesis applications (Zhang et al., 2020).

Antileukemic Activity

Certain derivatives of Piperidin-3-yl(pyrrolidin-1-yl)methanone have shown promising antileukemic activity. For example, specific compounds with modifications at the N-terminal of the piperidine exhibited significant antiproliferative activity against human leukemia cells, indicating their potential in cancer treatment (Vinaya et al., 2011).

Antimicrobial Properties

Some Piperidin-3-yl(pyrrolidin-1-yl)methanone oxime derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

The crystal structure and molecular interactions of Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives have been extensively studied, providing insights into their potential pharmacological applications. These studies include analysis of their thermal properties, molecular interactions, and structural characteristics (Karthik et al., 2021).

Selective Agonist and Antagonist Activities

Compounds containing Piperidin-3-yl(pyrrolidin-1-yl)methanone structure have been evaluated for their selective agonist and antagonist activities in various receptors, indicating their potential in drug discovery for treating different disorders. For example, certain derivatives have shown activity as TRPV4 channel antagonists, useful in pain treatment (Tsuno et al., 2017).

Crystal Structure Analysis

The crystal structure of various Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives has been a subject of interest, revealing insights into their potential pharmacological properties and intermolecular interactions. These studies are crucial for understanding the compound's physical and chemical characteristics (Murray et al., 2014).

Potential in Antidepressant Development

Research into Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives has also extended into the field of mental health, with some compounds being identified as potent, orally active 5-HT1A receptor agonists with significant antidepressant potential (Vacher et al., 1999).

Interaction with CB1 Cannabinoid Receptor

Detailed studies have been conducted on the molecular interaction of Piperidin-3-yl(pyrrolidin-1-yl)methanone derivatives with the CB1 cannabinoid receptor. Such research is vital in understanding the therapeutic potential of these compounds in treatments involving the endocannabinoid system (Shim et al., 2002).

Safety And Hazards

The specific safety and hazard information for Piperidin-3-yl(pyrrolidin-1-yl)methanone is not available in the retrieved resources. However, a Material Safety Data Sheet (MSDS) is available for this compound1, which would provide detailed information about its potential hazards and safe handling procedures.


Future Directions

The future directions for research on Piperidin-3-yl(pyrrolidin-1-yl)methanone are not explicitly mentioned in the available resources. However, given the interest in compounds with pyrrolidine rings in drug discovery2, it is likely that further research will continue to explore the potential uses of this compound in various therapeutic applications.


properties

IUPAC Name

piperidin-3-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOUVOLDCHVMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383319
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-3-yl(pyrrolidin-1-yl)methanone

CAS RN

35090-94-9
Record name (Piperidin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35090-94-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-3-yl(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Piperidin-3-yl(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
Piperidin-3-yl(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Piperidin-3-yl(pyrrolidin-1-yl)methanone
Reactant of Route 5
Piperidin-3-yl(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
Piperidin-3-yl(pyrrolidin-1-yl)methanone

Citations

For This Compound
3
Citations
K Futatsugi, DW Kung, STM Orr, S Cabral… - Journal of medicinal …, 2015 - ACS Publications
The medicinal chemistry and preclinical biology of imidazopyridine-based inhibitors of diacylglycerol acyltransferase 2 (DGAT2) is described. A screening hit 1 with low lipophilic …
Number of citations: 73 pubs.acs.org
SJ Bader, M Herr, GE Aspnes, S Cabral… - … Process Research & …, 2018 - ACS Publications
The scalable syntheses of two imidazopyridine inhibitors of the enzyme diacylglycerol acyltransferase 2 (DGAT-2) are described. 6-Chloro-3-nitro-2-aminopyridine was the starting …
Number of citations: 8 pubs.acs.org
K Futatsugi, S Cabral, DW Kung, K Huard… - Journal of Medicinal …, 2022 - ACS Publications
Discovery efforts leading to the identification of ervogastat (PF-06865571), a systemically acting diacylglycerol acyltransferase (DGAT2) inhibitor that has advanced into clinical trials for …
Number of citations: 8 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.